molecular formula C16H19NO4S B300647 (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300647
M. Wt: 321.4 g/mol
InChI Key: ZFDGRJLYJLYCRW-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as BTE-1, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The exact mechanism of action of (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, several studies have suggested that (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and physiological effects:
(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been reported to improve insulin sensitivity and glucose uptake in diabetic animal models.

Advantages and Limitations for Lab Experiments

(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied, and several methods have been developed to measure its biological activities. However, there are also some limitations to using (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments. (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has poor solubility in aqueous solutions, which can limit its bioavailability. Moreover, the exact mechanism of action of (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One possible direction is to investigate the potential of (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another possible direction is to explore the potential of (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione as an anti-cancer agent for the treatment of various types of cancer. Moreover, future studies could focus on elucidating the exact mechanism of action of (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione and identifying potential molecular targets for its biological activities.

Synthesis Methods

(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-butoxy-3-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with maleic anhydride. The final step involves the condensation of the resulting thiazolidinedione intermediate with the corresponding benzaldehyde derivative to yield (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. Several studies have shown that (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been reported to possess anti-diabetic properties by improving insulin sensitivity and glucose uptake.

properties

Product Name

(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

(5Z)-5-[(4-butoxy-3-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H19NO4S/c1-3-5-8-21-12-7-6-11(9-13(12)20-4-2)10-14-15(18)17-16(19)22-14/h6-7,9-10H,3-5,8H2,1-2H3,(H,17,18,19)/b14-10-

InChI Key

ZFDGRJLYJLYCRW-UVTDQMKNSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)S2)OCC

SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)OCC

Origin of Product

United States

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